

Spectroscopic Profile of Bromotrimethylsilane: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the key spectroscopic data for **bromotrimethylsilane** (TMSBr), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **bromotrimethylsilane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Bromotrimethylsilane**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~0.4	Singlet	9H	Si(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **Bromotrimethylsilane**[1]



Chemical Shift (δ) ppm	Assignment
~1.5	Si(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Bromotrimethylsilane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (methyl groups)
1410	Medium	CH ₂ bend
1250	Strong	Si-CH ₃ symmetric deformation (umbrella mode)
840	Strong	Si-C stretch and CH₃ rock
< 700	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **Bromotrimethylsilane** (Electron Ionization)[2]

m/z	Relative Intensity	Assignment
154/152	High	[M] ⁺ (Molecular ion with ⁸¹ Br/ ⁷⁹ Br isotopes)
139/137	High	[M-CH ₃] ⁺
95/93	Medium	[Si(CH ₃) ₂ Br] ⁺
73	High	[Si(CH ₃) ₃] ⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific



instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **bromotrimethylsilane**.

Materials:

- Bromotrimethylsilane (reagent grade)
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes

Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer, such as a Varian Mercury plus 400.[3]

Procedure:

- Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5-10 mg of bromotrimethylsilane in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Data Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 to 32 scans.



- 13C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
 - Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat bromotrimethylsilane.

Materials:

- Bromotrimethylsilane (reagent grade)
- Potassium bromide (KBr) plates or a liquid cell with KBr windows
- Pipette

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation (Neat Liquid):
 - Ensure the KBr plates are clean and dry.



- Place a single drop of **bromotrimethylsilane** onto one KBr plate.
- Carefully place the second KBr plate on top, gently pressing to form a thin liquid film between the plates.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **bromotrimethylsilane**.

Materials:

- **Bromotrimethylsilane** (reagent grade)
- A suitable volatile solvent (e.g., dichloromethane or diethyl ether)
- · Vials for sample dilution

Instrumentation:

A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Procedure:

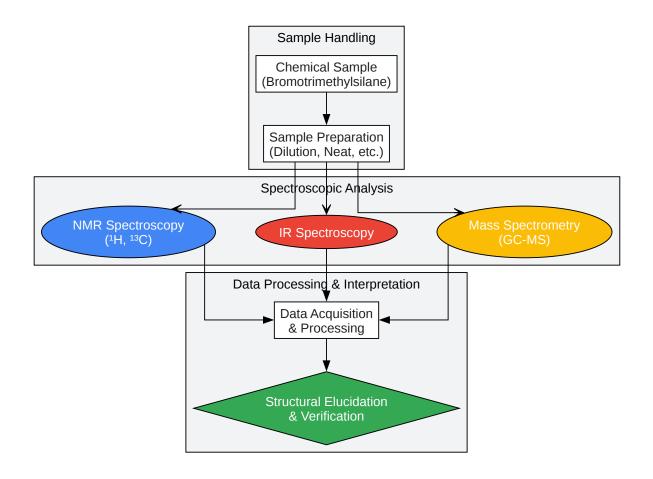


- Sample Preparation: Prepare a dilute solution of bromotrimethylsilane (e.g., 1 mg/mL) in a
 volatile solvent.
- GC-MS System Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.
 - Set the injector temperature to 250°C.
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
 - The electron energy should be set to 70 eV for EI.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC.
 - The MS will acquire spectra continuously as compounds elute from the GC column.
- Data Processing:
 - Identify the peak corresponding to bromotrimethylsilane in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion and major fragment ions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for brominecontaining fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **bromotrimethylsilane**.





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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Bromotrimethylsilane | C3H9BrSi | CID 76113 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromotrimethylsilane [webbook.nist.gov]
- 3. flore.unifi.it [flore.unifi.it]
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